Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
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Overview
Description
Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide is a compound that captures interest due to its unique molecular structure and potential applications in various fields. This compound belongs to a class of hydrazides, characterized by the presence of a hydrazine functional group attached to the acetic acid moiety. The incorporation of a furanyl, phenyl, and 1,2,4-triazolyl group significantly enhances its chemical and biological properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide typically involves multi-step reactions:
Starting Materials: : The synthesis starts with furan and phenyl derivatives.
Triazole Formation: : A cyclization reaction forms the 1,2,4-triazole ring.
Thioether Formation: : The triazole ring is functionalized with thiol groups.
Hydrazide Addition: : Hydrazine is introduced to form the hydrazide group.
Industrial Production Methods
In an industrial context, the production involves scaled-up versions of the laboratory synthesis with controlled reaction conditions such as temperature, pH, and solvent choices to ensure yield and purity. Advanced techniques like flow chemistry might be employed for continuous production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to form corresponding acetic acid derivatives.
Reduction: : The hydrazide group allows for reduction reactions.
Substitution: : Functional groups on the triazole ring can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: : e.g., potassium permanganate for oxidation reactions.
Reducing agents: : e.g., lithium aluminium hydride for reduction.
Solvents: : Organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products
Depending on the reaction conditions, the compound can yield various derivatives, including oxidized acids, reduced hydrazides, or substituted triazoles.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Research into its efficacy as an anti-inflammatory or anticancer compound.
Industry: : Used in material science for developing new polymers and resins.
Mechanism of Action
The mechanism involves the interaction of the hydrazide group with specific molecular targets. The hydrazide can form bonds with active sites on enzymes or receptors, affecting biochemical pathways. The triazole ring enhances these interactions by providing additional binding sites and improving compound stability.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-, hydrazide: : Lacks the furanyl group.
Acetic acid, 2-[[5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-, hydrazide: : Lacks the phenyl group.
Uniqueness
By diving deep into its synthesis, reactivity, applications, and action mechanism, we can appreciate the comprehensive scope and unique characteristics of acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide. It’s a compound that stands out for both its intricate structure and its promising versatility in scientific research.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-16-12(20)9-22-14-18-17-13(11-7-4-8-21-11)19(14)10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOXJEJTPMNESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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